2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
Description
2-[1-(3,4-Diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a piperidinyl moiety substituted with a 3,4-diethoxybenzoyl group. The compound’s 3,4-diethoxybenzoyl group enhances its lipophilicity and may influence binding affinity to biological targets, while the piperidine ring contributes to conformational flexibility .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-diethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-3-28-20-10-9-17(15-21(20)29-4-2)23(27)26-13-11-16(12-14-26)22-24-18-7-5-6-8-19(18)25-22/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSNMHLCJLTPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the piperidine and benzodiazole intermediates. The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones. The benzodiazole moiety is often prepared via condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related benzodiazole-piperidine derivatives reveals distinct differences in substituents, molecular properties, and biological activities. Below is a detailed comparison:
Structural and Functional Group Variations
Pharmacological and Physicochemical Properties
- Lipophilicity : The 3,4-diethoxybenzoyl group in the target compound confers higher logP (~3.5 predicted) compared to analogs like 2-(4-piperidyl)-1H-benzimidazole (logP ~1.8) . This enhances membrane permeability but may limit aqueous solubility.
- Target Specificity : Unlike Deltarasin, which inhibits KRAS-PDEδ interactions via extended aromatic stacking , the target compound’s diethoxybenzoyl group may favor interactions with G-protein-coupled receptors or viral budding proteins (e.g., Tsg101) .
- Synthetic Accessibility : Derivatives like N-Piperidinyl Etonitazene require nitro-group installation, increasing synthetic complexity , whereas the ethoxyethyl variant () is simpler to synthesize but less potent .
Key Research Findings
- Structural Optimization : The 3,4-diethoxybenzoyl group in the target compound improves binding to hydrophobic pockets in viral budding proteins compared to methoxy or methyl analogs (e.g., compounds in ) .
- Stability : The ethoxyethyl derivative () degrades faster under acidic conditions (t₁/₂ = 2 hours at pH 3) compared to the diethoxybenzoyl analog (t₁/₂ = 8 hours) due to reduced steric protection .
Biological Activity
The compound 2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzodiazole core linked to a piperidine moiety through a 3,4-diethoxybenzoyl group. This structural configuration is believed to contribute to its biological efficacy.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antidiabetic Activity : Compounds containing benzothiazole and oxadiazole moieties have shown significant inhibition of α-amylase, which is crucial in carbohydrate metabolism. For instance, a study found that certain derivatives displayed an inhibition rate of up to 87.5% at specific concentrations, suggesting potential for managing diabetes .
- NLRP3 Inhibition : Recent findings suggest that benzodiazole derivatives can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Compounds related to benzodiazole have been shown to reduce IL-1β release in stimulated macrophages by approximately 19.4% , indicating anti-inflammatory potential .
The biological activity of this compound may be attributed to:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in metabolic pathways, such as α-amylase.
- Inflammasome Modulation : By inhibiting NLRP3, the compound may reduce the release of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on α-Amylase Inhibition : A series of novel derivatives were synthesized and tested for their ability to inhibit α-amylase. One derivative demonstrated an inhibition rate significantly higher than the positive control acarbose at multiple concentrations .
- NLRP3 Inflammasome Studies : Research on benzo[d]imidazole derivatives indicated that modifications to the piperidine structure could enhance anti-pyroptotic activity. These findings underscore the importance of structural variations in optimizing biological activity .
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
| Compound Type | Activity Type | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| Benzothiazole | α-Amylase Inhibition | 87.5 | 50 |
| Benzodiazole | IL-1β Release | 19.4 | 10 |
| Piperidine Derivative | Pyroptosis Reduction | 24.9 | 10 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole, and how can structural purity be verified?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and cyclization. For example, a piperidine core can be functionalized with a 3,4-diethoxybenzoyl group using coupling agents like EDCI/HOBt in anhydrous DMF . The benzodiazole moiety is typically introduced via condensation of o-phenylenediamine derivatives under acidic conditions . Structural verification requires a combination of:
- IR spectroscopy to confirm carbonyl (C=O) and aromatic C-H stretches.
- NMR (¹H and ¹³C) to resolve diethoxybenzoyl protons (δ ~1.3–1.5 ppm for ethoxy groups) and benzodiazole aromatic protons (δ ~7.0–8.5 ppm) .
- Elemental analysis to validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (DCM, chloroform) using UV-Vis spectroscopy at λmax for the benzodiazole chromophore (~280–320 nm) .
- Stability : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of this compound when scaling up for in vivo studies?
- Methodological Answer :
- Catalyst Screening : Compare Pd/C, CuI, or organocatalysts for key steps (e.g., Suzuki coupling for aryl groups) .
- Solvent Optimization : Use high-boiling solvents (e.g., DMF or toluene) for reflux conditions to improve reaction kinetics.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity (>95%) product .
- Scale-Up Considerations : Monitor exothermic reactions using jacketed reactors and inline IR for real-time reaction tracking .
Q. How can computational modeling predict the biological activity of this compound, particularly its interaction with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., KRAS-PDEδ) . Focus on hydrogen bonding with the diethoxybenzoyl group and π-π stacking with the benzodiazole ring.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å for stable binding) and interaction energy (ΔG < −8 kcal/mol) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic piperidine, hydrogen-bond acceptors in benzodiazole) using MOE or Phase .
Q. How should researchers resolve contradictions in spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch Comparison : Perform comparative NMR (500 MHz, DMSO-d6) to identify impurities (e.g., residual solvents or regioisomers).
- X-ray Crystallography : Resolve ambiguous structures by growing single crystals (slow evaporation in ethanol) and analyzing diffraction patterns .
- LC-MS/MS : Detect trace byproducts (e.g., de-ethylated derivatives) using a Q-TOF mass spectrometer in positive ion mode .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the compound’s inhibition of PDEδ-KRAS interactions?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Immobilize PDEδ on a CM5 chip and measure binding kinetics (KD) at varying compound concentrations .
- Fluorescence Polarization : Use FITC-labeled KRAS peptide to monitor competitive displacement (IC50 calculation) .
- Cell-Based Luciferase Assays : Transfect HEK293 cells with KRAS-dependent luciferase reporters and dose-response curves (EC50 determination) .
Q. How can researchers design SAR studies to improve the compound’s metabolic stability?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with:
- Ethoxy replacements (e.g., methoxy, propoxy) to reduce CYP450-mediated oxidation .
- Piperidine substitutions (e.g., morpholine, azetidine) to alter logP and plasma protein binding .
- Microsomal Stability Assays : Incubate analogs with rat liver microsomes (RLM) and measure half-life (t1/2) via LC-MS .
Notes on Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
